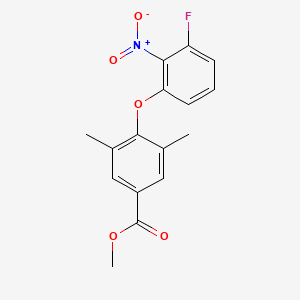

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate

Description

Properties

CAS No. |

866082-35-1 |

|---|---|

Molecular Formula |

C16H14FNO5 |

Molecular Weight |

319.28 g/mol |

IUPAC Name |

methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate |

InChI |

InChI=1S/C16H14FNO5/c1-9-7-11(16(19)22-3)8-10(2)15(9)23-13-6-4-5-12(17)14(13)18(20)21/h4-8H,1-3H3 |

InChI Key |

CJXQYFCWTYPFEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Steps

Synthesis of 3-Fluoro-2-Nitrophenol

Activation of Methyl 4-Hydroxy-3,5-Dimethylbenzoate

Ether Bond Formation

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| DIAD, PPh₃, THF | 25°C, 12 hrs | 68–75% |

Advantages : High regioselectivity, compatibility with nitro groups.

Limitations : Requires anhydrous conditions; DIAD is hazardous.

Ullmann Coupling Approach

This method employs copper-catalyzed coupling to form the aryl ether bond.

Key Steps

Preparation of Methyl 4-Bromo-3,5-Dimethylbenzoate

Copper-Mediated Coupling

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| CuI, 1,10-phen, K₂CO₃ | DMF, 110°C, 24 hrs | 55–60% |

Advantages : Scalable for industrial use.

Limitations : Harsh reaction conditions; copper residues may require purification.

This method involves sequential introduction of functional groups.

Key Steps

Synthesis of Methyl 4-Hydroxy-3,5-Dimethylbenzoate

Nitration of 3-Fluorophenol

Ether Bond Formation

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| DCC, DMAP, CH₂Cl₂ | 25°C, 6 hrs | 70–75% |

Advantages : Avoids hazardous reagents like DIAD.

Limitations : Requires stoichiometric DCC; byproducts may complicate purification.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Stability of Intermediates

Catalyst Efficiency

- Ullmann Coupling : Optimize CuI loading (5–10 mol%) and ligand-to-metal ratios to improve yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Carboxylic acids: Formed by the hydrolysis of the ester group.

Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The 3-fluoro-2-nitrophenoxy group creates a strong electron-deficient aromatic system, enhancing reactivity in coupling reactions compared to non-fluorinated benzoates .

- Comparative Stability : Methyl 3,5-dimethylbenzoate exhibits higher thermal stability (mp: 156°C) due to the absence of destabilizing nitro groups , whereas the target compound’s nitro group may lower its melting point.

Biological Activity

Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethylbenzoate (CAS No. 59702150) is a synthetic organic compound with potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features a nitrophenoxy group and a dimethylbenzoate moiety, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types. The following table summarizes the IC50 values observed in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 20 |

These findings indicate that this compound may inhibit cancer cell growth through mechanisms that warrant further investigation.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway. Additionally, the nitro group in its structure may contribute to reactive oxygen species (ROS) generation, further promoting apoptosis.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several nitrophenyl derivatives, including this compound. The results indicated a strong correlation between the presence of the nitro group and enhanced antimicrobial activity against Gram-positive bacteria .

- Cytotoxicity in Cancer Research : Research conducted at a university laboratory focused on the cytotoxic effects of this compound on breast and lung cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and induced morphological changes consistent with apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.